molecular formula C25H23NO4S B2558256 1-Benzyl-3-(4-ethylbenzenesulfonyl)-6-methoxy-1,4-dihydroquinolin-4-one CAS No. 872206-40-1

1-Benzyl-3-(4-ethylbenzenesulfonyl)-6-methoxy-1,4-dihydroquinolin-4-one

Cat. No.: B2558256
CAS No.: 872206-40-1
M. Wt: 433.52
InChI Key: JZNWELOGJOTSPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-3-(4-ethylbenzenesulfonyl)-6-methoxy-1,4-dihydroquinolin-4-one is a useful research compound. Its molecular formula is C25H23NO4S and its molecular weight is 433.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

1-Benzyl-3-(4-ethylbenzenesulfonyl)-6-methoxy-1,4-dihydroquinolin-4-one belongs to a class of compounds with a rich history of diverse biological activities and synthetic applications. Compounds with similar structures have been studied extensively for their potential in medicinal chemistry, particularly in the synthesis of pharmaceutical agents with anticancer, antimicrobial, and anti-inflammatory properties.

  • Anticancer Potential : The synthesis of tetrahydroisoquinoline derivatives, sharing core similarities with the 1,4-dihydroquinolin-4-one skeleton, has been a focal point in the search for new anticancer agents. These compounds exhibit potent cytotoxicity against various cancer cell lines, underlying the importance of this structural motif in the development of novel chemotherapeutic agents (Redda et al., 2010).

  • Antimicrobial Activity : Novel quinazolinone and quinazoline derivatives have been synthesized and evaluated for their antimicrobial efficacy. These studies indicate that modifications of the quinoline moiety, similar to those seen in this compound, can lead to compounds with significant antimicrobial properties (Habib et al., 2013).

  • Enzymatic Activity Modulation : Derivatives of dihydroquinoline have been shown to modulate the activity of certain enzymes, such as glutathione S-transferases, which play a role in the detoxification processes. This modulation is crucial for protecting against mutagenic metabolites of carcinogens, suggesting a potential for these compounds in cancer prevention strategies (Benson et al., 1978).

Synthetic Applications

The chemical structure of this compound is conducive to various synthetic manipulations, making it a valuable intermediate in organic synthesis.

  • Complexation with Metals : The quinoline and its derivatives serve as ligands in coordination chemistry, forming complexes with metals. These complexes have been explored for their catalytic, optical, and electronic properties, relevant in materials science and photophysics (Khan et al., 2003).

  • Cyanation Reactions : The structure of this compound facilitates cyanation reactions, a key step in the synthesis of various organic compounds with potential applications in pharmaceuticals and agrochemicals (Chaitanya et al., 2013).

Mechanism of Action

Properties

IUPAC Name

1-benzyl-3-(4-ethylphenyl)sulfonyl-6-methoxyquinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO4S/c1-3-18-9-12-21(13-10-18)31(28,29)24-17-26(16-19-7-5-4-6-8-19)23-14-11-20(30-2)15-22(23)25(24)27/h4-15,17H,3,16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZNWELOGJOTSPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.